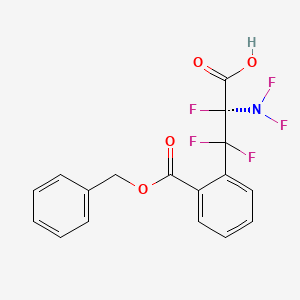

Cbz-Pentafluoro-L-Phenylalanine

Descripción

Cbz-Pentafluoro-L-Phenylalanine is a protected amino acid derivative where the α-amino group of L-phenylalanine is shielded by a benzyloxycarbonyl (Cbz) group, and the phenyl ring is fully substituted with five fluorine atoms. This structural modification enhances its lipophilicity, metabolic stability, and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for probing steric and electronic effects in bioactive molecules .

Propiedades

Peso molecular |

389.34 |

|---|---|

Origen del producto |

United States |

Comparación Con Compuestos Similares

The table below summarizes key structural and physicochemical differences between Cbz-Pentafluoro-L-Phenylalanine and related fluorinated/protected phenylalanine derivatives:

Structural and Functional Insights

Fluorination Effects

- Electron-Withdrawing Nature: Pentafluorination (Cbz-Pentafluoro-L-Phenylalanine) significantly increases the ring’s electron deficiency compared to mono- or difluorinated analogs (e.g., PFF, Cbz-2,5-Difluoro-L-Phenylalanine). This enhances resistance to electrophilic attacks and stabilizes adjacent carbonyl groups in peptides .

- Cbz-Pentafluoro-L-Phenylalanine is more lipophilic than Cbz-2,5-Difluoro-L-Phenylalanine (~377 vs. ~329 g/mol) .

Protecting Group Comparison

- Cbz vs. Boc: Cbz requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive compounds. Boc-Pentafluoro-D-Phenylalanine, in contrast, is cleaved under mild acidic conditions (e.g., TFA) but introduces stereochemical challenges due to its D-configuration .

- Pentafluorobenzoyl (IV Derivative): This non-protected acylated form demonstrates efficient synthesis (78% yield) and distinct crystallization behavior, suggesting utility in radiopharmaceuticals or enzyme inhibitors .

Limitations

- Solubility Challenges : High fluorine content in Cbz-Pentafluoro-L-Phenylalanine may necessitate organic solvents for reactions, complicating green chemistry approaches.

- Stereochemical Constraints : D-isomers (e.g., Boc-Pentafluoro-D-Phenylalanine) are less common in natural systems, limiting their utility in biologically active peptides .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.